1-(5-Bromo-2-methylphenyl)propan-2-one
Description
1-(5-Bromo-2-methylphenyl)propan-2-one is a brominated aromatic ketone characterized by a propan-2-one (acetone) backbone substituted with a 5-bromo-2-methylphenyl group.
Properties
CAS No. |
1367777-71-6 |
|---|---|
Molecular Formula |
C10H11BrO |
Molecular Weight |
227.10 g/mol |
IUPAC Name |
1-(5-bromo-2-methylphenyl)propan-2-one |
InChI |
InChI=1S/C10H11BrO/c1-7-3-4-10(11)6-9(7)5-8(2)12/h3-4,6H,5H2,1-2H3 |
InChI Key |
LZXHHHLGHDISMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Bromo-2-methylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 2-methylpropiophenone. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction at the 5-position of the phenyl ring.
Industrial Production Methods: In industrial settings, the production of 1-(5-Bromo-2-methylphenyl)propan-2-one often involves large-scale bromination processes. These processes are optimized for high yield and purity, using controlled reaction conditions such as temperature, solvent choice, and reaction time to ensure efficient bromination.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-2-methylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: 5-Bromo-2-methylbenzoic acid.
Reduction: 1-(5-Bromo-2-methylphenyl)propan-2-ol.
Substitution: 1-(5-Methoxy-2-methylphenyl)propan-2-one.
Scientific Research Applications
1-(5-Bromo-2-methylphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and analgesic drugs.
Industry: It is utilized in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-methylphenyl)propan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and the ketone group play crucial roles in its reactivity, influencing its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Structural and Substituent Effects
The following table summarizes key structural features and properties of 1-(5-Bromo-2-methylphenyl)propan-2-one and related compounds:
Key Observations:
- Bromine vs. Chlorine/Fluorine : Brominated derivatives (e.g., 1-(5-Bromo-2-methylphenyl)propan-2-one) generally exhibit higher molecular weights and steric hindrance compared to chloro or fluoro analogs. This influences their solubility and reactivity in cross-coupling reactions .
- Functional Groups: The presence of hydroxyl groups (as in 2-(5-Bromo-2-methylphenyl)propan-2-ol) facilitates hydrogen bonding, enhancing crystallinity and stability in pharmaceutical intermediates . Hydrazone derivatives (e.g., 1-(4-Bromophenylimino)-1(phenylhydrazono)-propan-2-one) show high inhibition efficiencies, suggesting applications in corrosion or enzyme inhibition .
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